molecular formula C19H16ClN5 B154110 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine CAS No. 125802-42-8

2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine

Cat. No.: B154110
CAS No.: 125802-42-8
M. Wt: 349.8 g/mol
InChI Key: OYEKUVZUFASBGC-UHFFFAOYSA-N
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Description

2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by its complex structure, which includes a purine ring substituted with a chloro group, a phenyl group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-9-[(4-methylphenyl)methyl]-N-phenylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-7-9-14(10-8-13)11-25-12-21-16-17(23-19(20)24-18(16)25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKUVZUFASBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154942
Record name 6-Amino-2-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-42-8
Record name 6-Amino-2-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125802428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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